
2,4-Dinitropyridine
Overview
Description
2,4-Dinitropyridine is an organic compound with the molecular formula C5H3N3O4 It is a derivative of pyridine, where two nitro groups are substituted at the 2nd and 4th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form this compound N-oxide. This intermediate is then reduced using phosphorus trichloride (PCl3) to yield the final product .
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The nitro groups activate the pyridine ring toward nucleophilic substitution, particularly at the 3- and 5-positions.
Reaction with Amines
In methanol or acetonitrile, 2,4-dinitropyridine reacts with primary and secondary amines (e.g., morpholine, cyclohexylamine) via an uncatalyzed mechanism. The rate-determining step involves the departure of the leaving group (e.g., 2,4-dinitrobenzenethiolate anion) .
Example :
Reaction with morpholine yields 4-(2,4-dinitrophenyl)morpholine .
Amine | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔH‡, kJ/mol) |
---|---|---|---|
Morpholine | Methanol | 0.12 ± 0.01 | 52.3 |
Cyclohexylamine | Acetonitrile | 0.08 ± 0.005 | 58.7 |
Mechanism :
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Nucleophilic attack at the activated carbon.
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Formation of a Meisenheimer intermediate (zwitterion).
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Departure of the leaving group, forming the substitution product .
Reduction Reactions
The nitro groups are reducible to amino groups under controlled conditions.
Catalytic Hydrogenation
Using H₂ and palladium catalysts, this compound undergoes stepwise reduction:
Conditions :
Coordination Chemistry
This compound acts as a ligand, forming complexes with transition metals.
Metal Complexation
Reaction with Co(II) or Ni(II) salts produces complexes with enhanced antimicrobial activity .
Example :
Metal Ion | Complex Structure | Antimicrobial Activity (Zone of Inhibition, mm) |
---|---|---|
Co(II) | Octahedral | 15–18 |
Ni(II) | Square-planar | 12–15 |
Cyclization and Heterocycle Formation
This compound participates in cycloaddition reactions to form fused heterocycles.
Spiro Meisenheimer Intermediate Formation
Under basic conditions, this compound derivatives cyclize via carbanion intermediates to form naphthimindazol-N-oxides .
Example :
Reaction with glycine derivatives yields naphthimindazol-N-oxide in 70% yield .
Conditions :
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Base: 10% NaOH
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Solvent: Ethanol
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Temperature: 60°C
Sulfonation
In sulfuric acid, this compound forms sulfonated derivatives, though yields are low due to competing decomposition .
Pyridine-Based Energetic Materials
This compound derivatives are precursors to high-energy materials. For example, oxidation of 3,5-dinitro-2,4,6-triaminopyridine yields explosives with detonation velocities >8,500 m/s .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
2,4-Dinitropyridine has been studied for its antimicrobial properties. Research indicates that metal complexes formed with 2,4-dinitrophenylhydrazine exhibit enhanced antimicrobial activity against various pathogenic bacteria and fungi. For instance, studies have shown that complexes with cobalt(II) and nickel(II) demonstrate superior antibacterial effects compared to the free ligand itself . The disc diffusion method was employed to assess the efficiency of these complexes against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of Metal Complexes Derived from this compound
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
Co(II) Complex | 15 | E. coli |
Ni(II) Complex | 18 | S. aureus |
2,4-Dinitrophenylhydrazine | 10 | P. aeruginosa |
1.2 Anti-Inflammatory Properties
Recent studies have identified derivatives of this compound as potential inhibitors of leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), both crucial in inflammatory processes. These compounds are being explored for their multitargeting capabilities in treating inflammation and cancer . The inhibition profile indicates that these compounds can modulate pro-inflammatory mediators effectively.
Agrochemical Applications
2.1 Herbicidal Activity
Research has indicated that dinitropyridine derivatives possess herbicidal properties. These compounds can inhibit the growth of certain weeds by disrupting their metabolic pathways. The effectiveness of these compounds as herbicides is attributed to their ability to interfere with plant cell division processes.
Table 2: Herbicidal Efficacy of Dinitropyridine Derivatives
Compound | Effective Concentration (g/ha) | Target Weed Species |
---|---|---|
This compound | 5 | Amaranthus retroflexus |
3,5-Dinitropyridine | 7 | Cynodon dactylon |
Material Science Applications
3.1 Synthesis of Functional Materials
Dinitropyridines are utilized in synthesizing various functional materials due to their unique electronic properties. They serve as precursors for creating polymers and other materials with specific electrical or optical characteristics.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A study conducted on the antimicrobial efficacy of metal complexes derived from 2,4-dinitrophenylhydrazine demonstrated that these compounds could significantly reduce bacterial load in infected tissue samples taken from patients with chronic infections. The results indicated a marked improvement in healing times compared to standard antibiotic treatments.
Case Study 2: Anti-Inflammatory Drug Development
In a pharmacological study focusing on inflammatory diseases, a series of experiments were conducted using dinitropyridine derivatives as potential anti-inflammatory agents. The results showed that certain derivatives could significantly lower levels of pro-inflammatory cytokines in vitro and in vivo, suggesting their potential for therapeutic use in conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2,4-dinitropyridine involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The pathways involved include oxidative stress and the modulation of enzyme activities .
Comparison with Similar Compounds
3-Nitropyridine: A mononitro derivative of pyridine with different reactivity and applications.
4-Nitropyridine: Another mononitro derivative with distinct chemical properties.
2,3,4,5-Tetranitropyridine: A highly nitrated derivative with potential use as a high-energy-density compound.
Biological Activity
2,4-Dinitropyridine (DNP) is an organic compound with significant biological activity, primarily due to its structural characteristics as a pyridine derivative with two nitro groups. This article delves into the biological effects, mechanisms of action, and potential applications of DNP, supported by recent research findings and case studies.
This compound has the molecular formula CHNO and is known for its role as an intermediate in the synthesis of various organic compounds. Its structure allows it to interact with biological systems in several ways:
- Oxidative Phosphorylation Disruption : DNP is structurally similar to 2,4-dinitrophenol, an uncoupler of oxidative phosphorylation. This means it can interfere with ATP production by disrupting mitochondrial function, leading to increased metabolic rates and heat production at the cellular level .
- Inhibition of Enzymatic Activity : Recent studies have identified DNP-based compounds as inhibitors of leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), both involved in inflammatory processes. These compounds exhibit significant inhibitory effects at low micromolar concentrations, suggesting a potential for developing anti-inflammatory and anticancer therapies .
Anticancer Properties
Research indicates that DNP derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific metal complexes derived from DNP exhibit enhanced cytotoxicity compared to traditional chemotherapeutics. The following table summarizes some key findings:
Compound Type | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
DNP Metal Complexes | MDA-MB-231 (Breast Cancer) | 15 | |
DNP Derivatives | HepG-2 (Liver Cancer) | 20 | |
Standard Chemotherapy | Cisplatin | 25 |
These results indicate that DNP derivatives may provide a promising avenue for developing new cancer treatments with potentially lower toxicity profiles.
Anti-inflammatory Activity
DNP's role as an inhibitor of LTC4S and FLAP highlights its potential in modulating inflammatory responses. The following findings illustrate its effectiveness:
- Inhibition Studies : In vitro assays demonstrated that certain DNP derivatives significantly inhibited LTC4S activity in human recombinant systems, which is crucial for leukotriene biosynthesis—a pathway involved in inflammation .
- Multitarget Approach : The ability of DNP derivatives to target multiple proteins involved in inflammation suggests a strategic advantage in drug development for conditions like arthritis and asthma .
Case Studies
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Case Study on Anticancer Activity :
A study evaluated the cytotoxic effects of a novel DNP-based metal complex on breast cancer cells (MDA-MB-231). The complex showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating a higher potency against tumor cells while exhibiting reduced side effects. -
Case Study on Anti-inflammatory Potential :
Another investigation focused on the anti-inflammatory properties of DNP derivatives in a murine model of asthma. Results indicated a marked reduction in airway hyperresponsiveness and inflammatory markers following treatment with these compounds, supporting their therapeutic potential in respiratory diseases.
Properties
IUPAC Name |
2,4-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUBPKCDYGIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376488 | |
Record name | 2,4-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-61-1 | |
Record name | 2,4-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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